N,N-diethyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide
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Overview
Description
N,N-diethyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound featuring an indole core, a piperidine ring, and a thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate.
Thioacetamide Group Introduction: The final step involves the introduction of the thioacetamide group. This can be achieved by reacting the intermediate with a thioacetic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the piperidine ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thioacetamide group. Halogenating agents like thionyl chloride can be used for such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Oxidized derivatives of the indole and piperidine rings.
Reduction: Reduced forms of the piperidine carbonyl group.
Substitution: Halogenated derivatives at the thioacetamide group.
Scientific Research Applications
Chemistry
In chemistry, N,N-diethyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its indole core is known to interact with several enzymes and receptors, making it a candidate for drug discovery.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. The presence of the indole and piperidine rings suggests it may have activity in the central nervous system, possibly as an analgesic or anti-inflammatory agent.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The indole core can bind to serotonin receptors, while the piperidine ring may interact with opioid receptors. The thioacetamide group could modulate the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-(1H-indol-3-yl)acetamide: Lacks the piperidine and thioacetamide groups, making it less complex.
N,N-diethyl-2-((1-(2-oxo-2-(morpholin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide: Contains a morpholine ring instead of a piperidine ring, which may alter its biological activity.
Uniqueness
N,N-diethyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide is unique due to its combination of an indole core, a piperidine ring, and a thioacetamide group. This combination is not commonly found in other compounds, potentially conferring unique biological activities and chemical properties.
Properties
IUPAC Name |
N,N-diethyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-3-22(4-2)21(26)16-27-19-14-24(18-11-7-6-10-17(18)19)15-20(25)23-12-8-5-9-13-23/h6-7,10-11,14H,3-5,8-9,12-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNHFROTNUGBMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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